Picolinic-d3 Acid
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Overview
Description
Picolinic-d3 Acid is a deuterated form of picolinic acid, where the hydrogen atoms are replaced with deuterium. Picolinic acid is a naturally occurring compound that is a metabolite of the amino acid tryptophan. It is known for its role in zinc absorption and its potential therapeutic applications, including its antiviral and immunomodulatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Picolinic-d3 Acid can be synthesized through the deuteration of picolinic acid. One common method involves the use of deuterated reagents and solvents to replace the hydrogen atoms with deuterium. The reaction typically involves the following steps:
Starting Material: Picolinic acid.
Deuteration: The picolinic acid is treated with deuterated water (D2O) or other deuterated reagents under specific conditions to achieve the desired level of deuteration.
Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of picolinic acid are subjected to deuteration using deuterated reagents in industrial reactors.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to ensure consistency and high purity.
Chemical Reactions Analysis
Types of Reactions
Picolinic-d3 Acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form picolinic acid N-oxide.
Reduction: It can be reduced to form picolinic alcohol.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Picolinic acid N-oxide.
Reduction: Picolinic alcohol.
Substitution: Picolinic esters or amides.
Scientific Research Applications
Picolinic-d3 Acid has a wide range of scientific research applications, including:
Mechanism of Action
Picolinic-d3 Acid exerts its effects through several mechanisms:
Zinc Transport: It binds to zinc finger proteins, altering their structure and function, which can inhibit viral replication and packaging.
Antiviral Activity: It inhibits the entry of enveloped viruses by targeting viral-cellular membrane fusion and interfering with cellular endocytosis.
Immunomodulation: It works in conjunction with cytokines such as interferon gamma to modulate immune responses.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.
Dipicolinic Acid: Contains two carboxyl groups and is used in the synthesis of coordination complexes.
Uniqueness
Picolinic-d3 Acid is unique due to its deuterated nature, which makes it useful in various research applications, including:
Isotope Labeling: Used in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for studying metabolic pathways and reaction mechanisms.
Enhanced Stability: Deuteration can enhance the stability of the compound, making it more resistant to metabolic degradation.
Properties
Molecular Formula |
C6H5NO2 |
---|---|
Molecular Weight |
126.13 g/mol |
IUPAC Name |
4,5,6-trideuteriopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9)/i1D,2D,4D |
InChI Key |
SIOXPEMLGUPBBT-KYKRLZBASA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1)C(=O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)O |
Origin of Product |
United States |
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